molecular formula C17H16N8O2 B12633292 4-[2-Imidazol-1-yl-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyrido[3,2-d]pyrimidin-4-yl]morpholine

4-[2-Imidazol-1-yl-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyrido[3,2-d]pyrimidin-4-yl]morpholine

Cat. No.: B12633292
M. Wt: 364.4 g/mol
InChI Key: SDUQFVHRXCEZQG-UHFFFAOYSA-N
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Description

4-[2-Imidazol-1-yl-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyrido[3,2-d]pyrimidin-4-yl]morpholine is a complex heterocyclic compound that features multiple functional groups, including imidazole, oxadiazole, pyridopyrimidine, and morpholine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Imidazol-1-yl-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyrido[3,2-d]pyrimidin-4-yl]morpholine typically involves multi-step reactions that include the formation of the imidazole and oxadiazole rings, followed by their integration into the pyridopyrimidine framework. Common reagents used in these reactions include glyoxal, ammonia, and various substituted anilines .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

4-[2-Imidazol-1-yl-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyrido[3,2-d]pyrimidin-4-yl]morpholine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-[2-Imidazol-1-yl-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyrido[3,2-d]pyrimidin-4-yl]morpholine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-[2-Imidazol-1-yl-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyrido[3,2-d]pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-Imidazol-1-yl-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyrido[3,2-d]pyrimidin-4-yl]morpholine is unique due to its combination of multiple heterocyclic rings, which confer a diverse range of chemical and biological properties.

Properties

Molecular Formula

C17H16N8O2

Molecular Weight

364.4 g/mol

IUPAC Name

4-[2-imidazol-1-yl-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyrido[3,2-d]pyrimidin-4-yl]morpholine

InChI

InChI=1S/C17H16N8O2/c1-11-22-23-16(27-11)13-3-2-12-14(19-13)15(24-6-8-26-9-7-24)21-17(20-12)25-5-4-18-10-25/h2-5,10H,6-9H2,1H3

InChI Key

SDUQFVHRXCEZQG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2=NC3=C(C=C2)N=C(N=C3N4CCOCC4)N5C=CN=C5

Origin of Product

United States

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